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Cat. No.: B1329266 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The designation "Antioxidant 1024" is commonly associated with two distinct chemical

entities, both of which are high-performance hindered phenolic antioxidants. This guide

provides a comprehensive overview of the synthesis, characterization, and antioxidant

mechanism of both compounds. The primary applications for these molecules are in the

stabilization of polymers and other materials susceptible to oxidative degradation.[1] While their

direct use in drug development is not their primary function, their principles of chemical stability

and radical scavenging are of fundamental interest.

The two compounds covered in this guide are:

N,N'-Bis(3,5-di-tert-butyl-4-hydroxyphenylpropionyl)hydrazine (CAS RN: 32687-78-8)

2,2'-Methylenebis(4-methyl-6-tert-butylphenol) (CAS RN: 119-47-1), which is also known by

other trade names such as Antioxidant 2246.

This guide will address each compound separately, providing detailed information on their

synthesis and characterization.
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Part 1: N,N'-Bis(3,5-di-tert-butyl-4-
hydroxyphenylpropionyl)hydrazine
Overview and Properties
This compound is a non-staining, high molecular weight, hindered phenolic antioxidant and

metal deactivator. Its structure, featuring two sterically hindered phenolic moieties linked by a

hydrazide bridge, makes it an effective radical scavenger and stabilizer in various polymers.

Table 1: Physicochemical Properties of N,N'-Bis(3,5-di-tert-butyl-4-

hydroxyphenylpropionyl)hydrazine

Property Value

CAS Number 32687-78-8

Molecular Formula C₃₄H₅₂N₂O₄

Molecular Weight 552.80 g/mol

Appearance White to off-white crystalline powder

Melting Point 221-232 °C

Solubility
Soluble in methanol and acetone; sparingly

soluble in water.

Synthesis
The synthesis of N,N'-Bis(3,5-di-tert-butyl-4-hydroxyphenylpropionyl)hydrazine can be

achieved through a two-step process starting from β-(3,5-di-tert-butyl-4-hydroxyphenyl) methyl

propionate.
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Caption: Synthesis pathway for N,N'-Bis(3,5-di-tert-butyl-4-hydroxyphenylpropionyl)hydrazine.

Step 1: Synthesis of β-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyl hydrazide

To a stirred solution of β-(3,5-di-tert-butyl-4-hydroxyphenyl) methyl propionate in a suitable

solvent (e.g., ethanol), add hydrazine hydrate.

Heat the reaction mixture to reflux and maintain for several hours until the reaction is

complete (monitored by TLC).

Cool the reaction mixture to room temperature, which should result in the precipitation of the

product.

Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield β-

(3,5-di-tert-butyl-4-hydroxyphenyl)propionyl hydrazide.

Step 2: Synthesis of N,N'-Bis(3,5-di-tert-butyl-4-hydroxyphenylpropionyl)hydrazine

Dissolve the β-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyl hydrazide intermediate in a

suitable solvent (e.g., a mixture of methanol and toluene).

To this solution, add β-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyl chloride.

Heat the reaction mixture to reflux for a specified period.
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After the reaction is complete, cool the solution to allow for the crystallization of the final

product.

The crude product is then purified by recrystallization from a suitable solvent to obtain N,N'-

Bis(3,5-di-tert-butyl-4-hydroxyphenylpropionyl)hydrazine.

Characterization
A comprehensive characterization of the synthesized compound is crucial to confirm its identity

and purity.

Synthesized Product

Purification
(Recrystallization)

Structural Characterization Thermal Analysis Purity Assessment

NMR (¹H, ¹³C) FTIR Mass Spectrometry TGA DSC HPLC Elemental Analysis

Click to download full resolution via product page

Caption: General workflow for the characterization of synthesized antioxidants.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR: Dissolve a small sample of the purified product in a suitable deuterated

solvent (e.g., CDCl₃ or DMSO-d₆). Record the spectra on a 400 MHz or higher NMR

spectrometer. The spectra should be consistent with the proposed structure, showing

characteristic peaks for the aromatic protons, tert-butyl groups, and the methylene protons

of the propionyl chains.
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Fourier-Transform Infrared (FTIR) Spectroscopy:

Acquire the IR spectrum of the solid sample using a KBr pellet or an ATR accessory. The

spectrum should exhibit characteristic absorption bands for the O-H stretching of the

phenolic group, N-H stretching of the hydrazide, C=O stretching of the amide, and C-H

stretching of the alkyl groups.

Mass Spectrometry (MS):

Determine the molecular weight and fragmentation pattern using a suitable mass

spectrometry technique such as Electrospray Ionization (ESI) or Gas Chromatography-

Mass Spectrometry (GC-MS). The molecular ion peak should correspond to the calculated

molecular weight of the compound.

Thermal Analysis:

Thermogravimetric Analysis (TGA): Heat the sample from room temperature to

approximately 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere. This

will determine the thermal stability and decomposition temperature of the compound.

Differential Scanning Calorimetry (DSC): Heat the sample under a nitrogen atmosphere at

a controlled rate (e.g., 10 °C/min) to determine the melting point and any other thermal

transitions.

Part 2: 2,2'-Methylenebis(4-methyl-6-tert-
butylphenol)
Overview and Properties
This compound is a widely used bisphenolic antioxidant. It is effective in a variety of polymers

and is known for its low volatility and good compatibility.

Table 2: Physicochemical Properties of 2,2'-Methylenebis(4-methyl-6-tert-butylphenol)
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Property Value

CAS Number 119-47-1

Molecular Formula C₂₃H₃₂O₂

Molecular Weight 340.50 g/mol

Appearance White to off-white crystalline powder[2]

Melting Point 125-132 °C[3][4]

Solubility
Soluble in organic solvents like ethanol and

acetone; sparingly soluble in water.[1]

Synthesis
The synthesis of 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) typically involves the

condensation of 4-methyl-2-tert-butylphenol with a formaldehyde source, such as methylal, in

the presence of an acid catalyst.[5]

2 molecules of
4-methyl-2-tert-butylphenol

2,2'-Methylenebis(4-methyl-6-tert-butylphenol)

 Condensation 

Methylal
(Formaldehyde source)

Acid Catalyst
(e.g., H₂SO₄)
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Caption: Synthesis of 2,2'-Methylenebis(4-methyl-6-tert-butylphenol).

Charge a reactor with 4-methyl-2-tert-butylphenol and methylal.[5]
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Add a catalytic amount of concentrated sulfuric acid.[5]

Heat the reaction mixture with stirring to a temperature of 60-70 °C and maintain for 2-3

hours.[5]

After the reaction is complete, cool the mixture to room temperature.

Neutralize the acid catalyst with a base, such as calcium oxide.[5]

Filter the mixture to remove the neutralized catalyst.

Distill off the unreacted methylal.[5]

The resulting residue is the crude product, which can be further purified by recrystallization

from a suitable solvent (e.g., hexane) to yield pure 2,2'-Methylenebis(4-methyl-6-tert-

butylphenol).

Characterization
The characterization of this bisphenolic antioxidant follows a similar workflow as described for

the hydrazine-based antioxidant.

NMR Spectroscopy:

¹H NMR: The spectrum will show characteristic signals for the aromatic protons, the

methylene bridge proton, the methyl group protons, and the tert-butyl group protons.

¹³C NMR: The spectrum will display distinct signals for each unique carbon atom in the

molecule, confirming the structure.

FTIR Spectroscopy:

The IR spectrum will show a broad O-H stretching band for the phenolic hydroxyl groups,

C-H stretching bands for the alkyl and aromatic groups, and characteristic aromatic C=C

stretching bands.

Mass Spectrometry:
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The mass spectrum will exhibit a molecular ion peak corresponding to the molecular

weight of 340.50 g/mol , along with characteristic fragmentation patterns.[6]

Thermal Analysis:

TGA: The analysis will indicate the onset of thermal decomposition, which is expected to

be at a relatively high temperature, reflecting its good thermal stability.

DSC: The thermogram will show a sharp endothermic peak corresponding to the melting

point of the crystalline solid.

Mechanism of Antioxidant Action in Polymers
Both N,N'-Bis(3,5-di-tert-butyl-4-hydroxyphenylpropionyl)hydrazine and 2,2'-Methylenebis(4-

methyl-6-tert-butylphenol) function as primary antioxidants through a free-radical scavenging

mechanism.[1][7] This is particularly effective in preventing the thermo-oxidative degradation of

polymers.[8]

The antioxidant mechanism involves the donation of a hydrogen atom from the phenolic

hydroxyl group to a propagating peroxy radical (ROO•) that is formed during the oxidation of

the polymer.[8][9] This terminates the radical chain reaction and prevents further degradation of

the polymer. The resulting phenoxy radical is sterically hindered by the bulky tert-butyl groups,

which makes it relatively stable and unable to initiate new oxidation chains.[10]

Signaling Pathway of Antioxidant Action
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Polymer Oxidation Chain Reaction
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Caption: Mechanism of radical scavenging by hindered phenolic antioxidants.

Conclusion
"Antioxidant 1024" can refer to either N,N'-Bis(3,5-di-tert-butyl-4-

hydroxyphenylpropionyl)hydrazine or 2,2'-Methylenebis(4-methyl-6-tert-butylphenol). Both are

effective hindered phenolic antioxidants with primary applications in the stabilization of

polymers. This guide has provided detailed methodologies for their synthesis and

characterization, which are essential for researchers and scientists in the fields of polymer

chemistry and materials science. While not directly aimed at drug development, the principles

of their synthesis and antioxidant activity are of broad chemical and biochemical interest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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